molecular formula C59H120 B14462929 17,17-Diethyl-12,22-diundecyltritriacontane CAS No. 72936-30-2

17,17-Diethyl-12,22-diundecyltritriacontane

Cat. No.: B14462929
CAS No.: 72936-30-2
M. Wt: 829.6 g/mol
InChI Key: ZOLDEFUPZIBBGM-UHFFFAOYSA-N
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Description

17,17-Diethyl-12,22-diundecyltritriacontane is a long-chain hydrocarbon with the molecular formula C59H120 It is a synthetic compound characterized by its complex structure, which includes multiple ethyl and undecyl groups attached to a tritriacontane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Diethyl-12,22-diundecyltritriacontane typically involves multi-step organic reactions. One common method includes the alkylation of tritriacontane with ethyl and undecyl halides in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium. This can result in the formation of saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine or bromine gas under UV light.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

17,17-Diethyl-12,22-diundecyltritriacontane has several applications in scientific research:

    Chemistry: Used as a model compound to study long-chain hydrocarbon behavior and reactions.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the development of lubricants and surfactants due to its unique structural properties.

Mechanism of Action

The mechanism of action of 17,17-Diethyl-12,22-diundecyltritriacontane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially facilitating the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

    Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.

    17,17-Diethyltritriacontane: A similar compound with fewer undecyl groups.

Uniqueness: 17,17-Diethyl-12,22-diundecyltritriacontane is unique due to its multiple ethyl and undecyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specialized applications compared to simpler hydrocarbons like tritriacontane.

Properties

CAS No.

72936-30-2

Molecular Formula

C59H120

Molecular Weight

829.6 g/mol

IUPAC Name

17,17-diethyl-12,22-di(undecyl)tritriacontane

InChI

InChI=1S/C59H120/c1-7-13-17-21-25-29-33-37-41-49-57(50-42-38-34-30-26-22-18-14-8-2)53-45-47-55-59(11-5,12-6)56-48-46-54-58(51-43-39-35-31-27-23-19-15-9-3)52-44-40-36-32-28-24-20-16-10-4/h57-58H,7-56H2,1-6H3

InChI Key

ZOLDEFUPZIBBGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCC)CCCCCCCCCCC

Origin of Product

United States

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